alpha-Amyrin palmitate
Overview
Description
Alpha-Amyrin palmitate is a triterpenoid ester derived from alpha-Amyrin, a pentacyclic triterpene. Alpha-Amyrin is commonly found in the resin of various plants, including Protium heptaphyllum. This compound is known for its anti-inflammatory, antimicrobial, and gastroprotective properties .
Biochemical Analysis
Biochemical Properties
Alpha-Amyrin Palmitate interacts with various biomolecules in biochemical reactions. It has been found to have antihyperglycemic and hypolipidemic effects, suggesting interactions with enzymes and proteins involved in glucose and lipid metabolism .
Cellular Effects
This compound influences cell function in several ways. It has been shown to reduce blood glucose and lipid levels in mice, indicating that it may affect cell signaling pathways, gene expression, and cellular metabolism related to these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes. This can lead to changes in gene expression, further influencing cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amyrin palmitate typically involves the esterification of alpha-Amyrin with palmitic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The process involves the following steps:
Activation of Palmitic Acid: Palmitic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification Reaction: Alpha-Amyrin is reacted with the activated palmitic acid in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of alpha-Amyrin from plant sources followed by its esterification with palmitic acid. The process is optimized for high yield and purity using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Alpha-Amyrin palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the palmitate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alpha-Amyrin derivatives.
Scientific Research Applications
Alpha-Amyrin palmitate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex triterpenoids.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, diabetes, and metabolic disorders.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
Alpha-Amyrin palmitate exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) pathway.
Antimicrobial Action: It disrupts microbial cell membranes, leading to cell lysis.
Gastroprotective Action: It enhances the production of gastric mucus and reduces gastric acid secretion, protecting the gastric mucosa
Comparison with Similar Compounds
Alpha-Amyrin palmitate is compared with other similar triterpenoid esters:
Beta-Amyrin Palmitate: Similar in structure but differs in the position of the double bond. Beta-Amyrin palmitate also exhibits anti-inflammatory and antimicrobial properties.
Lupeol Palmitate: Another triterpenoid ester with similar bioactive properties but differs in its molecular structure.
Oleanolic Acid Palmitate: Known for its hepatoprotective and anti-inflammatory effects, it is structurally related but has different functional groups
Similar Compounds
- Beta-Amyrin
- Lupeol
- Oleanolic Acid
- Ursolic Acid
Properties
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGRVQWTLDDQX-IBZMRETLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-10-3 | |
Record name | α-Amyrin palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of alpha-amyrin palmitate and how does it work?
A1: Research suggests that this compound exhibits anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats []. When administered orally to arthritic rats, this compound demonstrated several beneficial effects:
- Reduced serum hyaluronate and blood granulocytes: These factors are typically elevated in inflammatory conditions, and their reduction suggests a modulation of the inflammatory response [].
- Improved anaemia: Adjuvant arthritis can lead to anaemia, and this compound administration showed a positive effect on red blood cell counts [].
- Histological improvements: Examination of joint tissues revealed reduced synovial proliferation, joint invasion, and leukocyte infiltration in treated rats, indicating a suppression of inflammatory processes [].
- Protection against bone and cartilage damage: The compound showed a protective effect against the destruction of bone and cartilage, common hallmarks of arthritis [].
Q2: How does the structure of this compound relate to its activity as a protease inhibitor?
A2: this compound is a lupane triterpenoid esterified with palmitic acid []. Studies comparing this compound with other related triterpenoids, such as lupeol and alpha-amyrin, provide insights into structure-activity relationships [].
- Esterification enhances potency: this compound, with its palmitic acid ester, demonstrates significantly greater potency as a chymotrypsin inhibitor compared to its non-esterified counterpart, alpha-amyrin []. This suggests that the presence and nature of the ester moiety play a crucial role in enhancing inhibitory activity.
- Influence of the triterpenoid core: While both lupeol and alpha-amyrin share structural similarities, subtle differences in their core structures may contribute to variations in their inhibitory profiles against trypsin and chymotrypsin []. This highlights the importance of the specific triterpenoid scaffold in influencing enzyme binding and inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.